molecular formula C4H2ClNO2S B586198 3-Chloro-4-isothiazolecarboxylic acid CAS No. 933690-30-3

3-Chloro-4-isothiazolecarboxylic acid

Cat. No.: B586198
CAS No.: 933690-30-3
M. Wt: 163.575
InChI Key: ZXVLOGPHTXPJCU-UHFFFAOYSA-N
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Description

3-Chloro-4-isothiazolecarboxylic acid is a biochemical compound with the molecular formula C4H2ClNO2S and a molecular weight of 163.58 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H2ClNO2S .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C4H2ClNO2S and a molecular weight of 163.58 .

Scientific Research Applications

Synthetic Routes and Biological Activities

  • Chemical Synthesis and Drug Development : Isothiazoles, including derivatives similar to 3-Chloro-4-isothiazolecarboxylic acid, are important in the synthesis of heterocycles. These compounds serve as crucial building blocks for materials with diverse electronic, mechanical, or biological properties. Recent advancements in isothiazole chemistry highlight their significant role in developing novel molecular structures with potential pharmaceutical applications (Alam, 2019).

  • Pharmaceutical Importance : The review on isothiazoles and their derivatives, including those structurally related to this compound, emphasizes their vast application in creating agricultural products, pharmaceuticals, dyes, and high-energy materials. This highlights the versatility and importance of isothiazole derivatives in fine organic synthesis and their potential in medicinal chemistry (Nazarov et al., 2021).

  • Biological Activities : Studies focusing on the biological features of isothiazole derivatives reveal a wide range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This suggests that compounds like this compound could have potential applications in designing new therapeutic agents with diverse biological activities (Ohloblina, 2022).

Safety and Hazards

Safety data sheets indicate that 3-Chloro-4-isothiazolecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, spray, and to use personal protective equipment .

Mechanism of Action

Target of Action

It is often used in proteomics research

Mode of Action

Isothiazoles are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction. This suggests that 3-Chloro-4-isothiazolecarboxylic acid may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its use in proteomics research , it can be inferred that it may be involved in protein-related pathways.

Result of Action

It is known that isothiazoles can participate in various chemical reactions, suggesting that the compound may induce changes at the molecular level .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-isothiazolecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways they are involved in. For instance, it may interact with enzymes involved in the synthesis and degradation of biomolecules, thereby influencing the overall metabolic flux .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular activities. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. It is important to identify the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and overall impact on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles or compartments within the cell. This subcellular localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

3-chloro-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVLOGPHTXPJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659419
Record name 3-Chloro-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933690-30-3
Record name 3-Chloro-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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